Senecionine N-Oxide chemical structure and properties
Senecionine N-Oxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senecionine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound found in numerous plant species of the Senecio genus. As the N-oxide derivative of senecionine, it is considered a pro-toxin, which can be converted in vivo to the highly toxic parent alkaloid. This conversion and subsequent metabolic activation are responsible for the well-documented hepatotoxicity associated with the ingestion of plants containing this compound. Despite its toxicity, Senecionine N-oxide and its parent compound have been investigated for their potential anti-cancer and other biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, toxicological profile, and metabolic pathways of Senecionine N-oxide. Furthermore, it includes detailed experimental protocols for its isolation, and for in vitro and in vivo studies, to support further research and development efforts in toxicology and pharmacology.
Chemical Structure and Physicochemical Properties
Senecionine N-oxide is a macrocyclic pyrrolizidine alkaloid with the molecular formula C18H25NO6.[1] The core of the molecule consists of a necine base, a bicyclic structure containing a nitrogen atom, which is esterified with a necic acid. The N-oxide functional group significantly influences its solubility and biological disposition compared to its parent compound, senecionine.
Image of the chemical structure of Senecionine N-oxide:
Table 1: Physicochemical Properties of Senecionine N-oxide
| Property | Value | Reference |
| Molecular Formula | C18H25NO6 | [1] |
| Molecular Weight | 351.39 g/mol | [1] |
| CAS Number | 13268-67-2 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO.[2] | [2] |
| pKa (estimated for parent senecionine) | 5.92 | [3] |
| Melting Point (for parent senecionine) | 236 °C | [3][4] |
Biological Activities and Toxicological Profile
Hepatotoxicity
The primary toxicological concern with Senecionine N-oxide is its potent hepatotoxicity, which is a consequence of its metabolic activation in the liver.[1] Ingested Senecionine N-oxide is reduced to senecionine, which is then metabolized by cytochrome P450 enzymes to reactive pyrrolic intermediates.[5][6] These electrophilic metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, necrosis, and in chronic cases, liver cirrhosis and cancer.[6][7]
Potential Anti-cancer Activity
Despite its toxicity, Senecionine N-oxide and its parent alkaloid have been investigated for their anti-cancer properties.[2] Some studies have suggested that the same reactive intermediates responsible for its toxicity may also exhibit cytotoxic effects against cancer cells. However, the narrow therapeutic index and significant systemic toxicity have limited its development as a cancer therapeutic.
Other Biological Activities
Senecionine N-oxide has also been identified as having antifertility effects in rats.[8]
Table 2: Summary of Biological and Toxicological Data
| Activity | Organism/System | Effect | Reference |
| Hepatotoxicity | In vivo (rodents) | Liver damage, necrosis, fibrosis | [6] |
| Carcinogenicity | In vivo (rodents) | Induction of tumors | |
| Anti-cancer | In vitro | Cytotoxic to some cancer cell lines | [2] |
| Antifertility | In vivo (rats) | Decreased number of normal fetuses | [8] |
| LD50 (Senecionine) | Mice (i.v.) | 64.12 ± 2.24 mg/kg | [4] |
Metabolic Pathway of Senecionine N-oxide
The toxicity of Senecionine N-oxide is intrinsically linked to its metabolic activation. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
Extraction and Isolation of Senecionine N-oxide from Plant Material
This protocol is a generalized method for the extraction of pyrrolizidine alkaloids, including their N-oxides, from plant sources like Senecio vulgaris.
Materials:
-
Dried and powdered plant material
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Methanol
-
2M Sulfuric acid
-
Zinc dust
-
Ammonia solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography columns (Silica gel)
-
TLC plates
Procedure:
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Extraction: Macerate the dried plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Acidification: Combine the methanol extracts and evaporate to a smaller volume. Acidify the aqueous residue with 2M sulfuric acid to a pH of 1-2.
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Purification: Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.
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Reduction (to convert N-oxides to free bases for easier extraction): Add zinc dust to the acidic solution and stir for 4 hours to reduce the N-oxides to their corresponding tertiary alkaloids.
-
Basification and Extraction: Filter the solution and make it alkaline (pH 9-10) with ammonia solution. Extract the alkaloids with dichloromethane.
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Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate and concentrate using a rotary evaporator.
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Chromatographic Separation: Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to isolate individual alkaloids. Monitor the fractions by TLC.
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Characterization: Identify the isolated Senecionine N-oxide (and senecionine) using spectroscopic methods (MS, NMR).
References
- 1. Senecionine N-oxide | 13268-67-2 | FS161594 | Biosynth [biosynth.com]
- 2. glpbio.com [glpbio.com]
- 3. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Senecionine [drugfuture.com]
- 5. Senecionine - Wikipedia [en.wikipedia.org]
- 6. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of senecionine and senecionine N-oxide as antifertility constituents in Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
